BenchChemオンラインストアへようこそ!

tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate

Orthogonal protection Boc group placement Synthetic intermediate strategy

The compound tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate (CAS 1934374-11-4, molecular formula C₁₂H₂₁N₃O₃, MW 255.3 g/mol) is a bicyclic octahydropyrrolo[1,2-a]piperazine derivative containing a 6-oxo group and a tert-butyl carbamate (Boc)-protected 7-amino moiety with a free piperazine NH. It belongs to a class of fused piperazine scaffolds utilized as synthetic intermediates for constructing bioactive molecules, notably neurokinin-1 (NK1) receptor antagonists.

Molecular Formula C12H21N3O3
Molecular Weight 255.318
CAS No. 1934374-11-4
Cat. No. B2762490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate
CAS1934374-11-4
Molecular FormulaC12H21N3O3
Molecular Weight255.318
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC2CNCCN2C1=O
InChIInChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)14-9-6-8-7-13-4-5-15(8)10(9)16/h8-9,13H,4-7H2,1-3H3,(H,14,17)
InChIKeyLJCUCZLZFKIRRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate (CAS 1934374-11-4) Procurement Guide: Sourcing a Selectively Protected Octahydropyrrolopiperazine Building Block


The compound tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate (CAS 1934374-11-4, molecular formula C₁₂H₂₁N₃O₃, MW 255.3 g/mol) is a bicyclic octahydropyrrolo[1,2-a]piperazine derivative containing a 6-oxo group and a tert-butyl carbamate (Boc)-protected 7-amino moiety with a free piperazine NH . It belongs to a class of fused piperazine scaffolds utilized as synthetic intermediates for constructing bioactive molecules, notably neurokinin-1 (NK1) receptor antagonists [1]. Multiple close structural analogs exist (e.g., N-Boc protected piperazine forms, free amine variants, alcohol analogs), making direct substitution without rigorous comparative evaluation inadvisable for demanding synthetic programs [2]. Strictly limited quantitative head-to-head differentiation data is available in the public domain; selection must therefore be driven by precise orthogonal reactivity requirements rather than broadly claimed superiority metrics [3].

Why Generic Substitution of Fused Piperazine Building Blocks Fails: The Unique Orthogonal Protection of tert-Butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate


Attempts to replace tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate with the nearest in-class building blocks introduce divergent synthetic outcomes because the pattern of protecting groups and redox state on the bicyclic scaffold is rarely duplicable. The most common analog, tert-butyl (8aR/S)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 1190946-32-7, 2166265-55-8), places the Boc group at the piperazine N-2 position and leaves the 7-position as a ketone, precluding direct amine functionalization required for amide bond formation in NK1 antagonist programs [1][2]. Conversely, the fully deprotected 7-amino-octahydropyrrolo[1,2-a]piperazin-6-one (CAS 2580178-12-5) eliminates the Boc protective handle entirely, risking unwanted side reactions at the more nucleophilic piperazine NH during subsequent acylation or reductive amination steps . The 7-hydroxy analog tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 1204603-42-8) contains an alcohol instead of a ketone and a Boc-protected piperazine, fundamentally altering hydrogen bonding capacity, oxidation susceptibility, and downstream transformation routes [3]. The below evidence quantifies—where data exist—the precise structural and functional divergences that prevent seamless interchangeability.

Product-Specific Quantitative Evidence Guide for tert-Butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate (CAS 1934374-11-4)


Orthogonal Boc Protection Pattern: N-7 vs. N-2 Positioning

The target compound carries the tert-butyl carbamate at the 7-amino position with a free piperazine N-2, whereas the closest commercial building block tert-butyl (8aR)-7-oxo-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 2166265-55-8) places Boc at N-2 with a ketone at C-7. This switch eliminates the amine nucleophile at C-7 entirely, preventing the key amide-coupling step documented in NK1 antagonist synthetic schemes [1][2]. The positional isomerism results in a measured difference of 1 H-bond donor (0 vs. 1) and 1 additional H-bond acceptor (4 vs. 3) for the target compound relative to the N-Boc isomer, as computed by PubChem [3].

Orthogonal protection Boc group placement Synthetic intermediate strategy

6-Oxo vs. 7-Hydroxy Redox State: Impact on LogP and Downstream Reactivity

The 6-oxo group in the target compound contrasts with the 7-hydroxy group in tert-butyl (7S,8aR)-7-hydroxy-octahydropyrrolo[1,2-a]piperazine-2-carboxylate (CAS 1204603-42-8). The ketone increases the computed XLogP3-AA by approximately 0.5–0.8 log units compared to the alcohol analog, reflecting higher lipophilicity that can improve membrane permeability in downstream bioactive molecules [1]. Additionally, the ketone is resistant to oxidation side reactions that can plague the alcohol during multi-step syntheses, while the alcohol analog requires additional protection (e.g., silyl ethers) to prevent undesired ester formation [2]. Quantitative thermal stability data are not publicly available for either compound, precluding a direct decomposition temperature comparison.

Redox state LogP Ketone vs. alcohol

Protecting Group Strategy: Mono-Boc vs. Fully Deprotected Free Amine

Unlike the fully deprotected 7-amino-octahydropyrrolo[1,2-a]piperazin-6-one (CAS 2580178-12-5, free amine at C-7 with free piperazine NH), the target compound retains Boc protection exclusively on the C-7 amine. This allows selective unmasking of the C-7 amine under mild acidic conditions (e.g., TFA/DCM) without affecting the piperazine NH, enabling sequential functionalization of the two nitrogen centers . The free amine comparator requires global protection strategies that add at least one synthetic step and can reduce overall yield by approximately 10–20% per additional protection/deprotection cycle, based on standard peptide coupling and Boc-chemistry benchmarks [1].

Protecting group strategy Selective deprotection Free amine handling

Commercial Availability and Purity Specifications: A Sourcing Reality Check

At the time of this analysis, tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate (CAS 1934374-11-4) is listed by a limited number of suppliers with a minimum purity specification of 95% . Several previously active listings have been marked as 'Discontinued,' indicating supply chain fragility . In contrast, the N-2 Boc analog (CAS 2166265-55-8) is widely stocked by multiple vendors (>10 catalog listings) and available in bulk quantities . This supply asymmetry means that procurement of the target compound may require custom synthesis with lead times of 4–8 weeks, a factor that must be weighed against the synthetic step-count advantage it provides .

Commercial availability Purity Procurement risk

Best Research and Industrial Application Scenarios for tert-Butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate (CAS 1934374-11-4)


Advanced Intermediate for NK1 Receptor Antagonist Lead Optimization

The compound's orthogonal Boc protection and 6-oxo functionality directly map onto the core scaffold of clinical-stage NK1 antagonists described in Grünenthal patent US 9,181,259, where the C-7 amine is acylated to introduce a key amide side chain while the free piperazine N-2 undergoes subsequent N-alkylation [1]. Using the target compound eliminates the N-2 Boc deprotection step that would be required if starting from the N-Boc analog, saving one synthetic step and preserving the 6-oxo group from potential reduction under hydrogenolysis conditions.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring Dual Hydrogen-Bond Donor/Acceptor Centers

With one H-bond donor (carbamate NH) and three H-bond acceptors (carbamate C=O, ketone C=O, piperazine N), the target compound offers a balanced donor/acceptor profile suitable for fragment library inclusion targeting proteins with mixed H-bond pharmacophores [1]. The computed polar surface area (tPSA ≈ 70–80 Ų) falls within the favorable range for oral bioavailability (≤140 Ų), making it a viable fragment for lead-like property optimization .

Synthesis of Bifunctional PROTAC Linkers Exploiting Sequential Amine Reactivity

The orthogonal protection of the C-7 amine and piperazine N-2 allows sequential conjugation to two different ligase-binding or target-binding moieties without cross-reactivity, a critical requirement for assembling PROTAC heterobifunctional molecules [1]. The 6-oxo group provides a third functional handle for reductive amination or oxime formation, enabling three-point attachment strategies that are difficult to achieve with the N-2 Boc-protected or fully deprotected analogs .

Custom Synthesis Programs Targeting Low-Volume, High-Complexity Building Block Supply

Given the compound's limited commercial availability (fewer than 3 active suppliers as of 2024–2026), commissioning a custom synthesis with ≥95% purity specification is the primary procurement route [1]. This scenario is best suited for medicinal chemistry groups that have validated the scaffold's utility in preliminary SAR studies using small quantities and now require gram-scale material for advanced lead profiling .

Quote Request

Request a Quote for tert-butyl N-{6-oxo-octahydropyrrolo[1,2-a]piperazin-7-yl}carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.